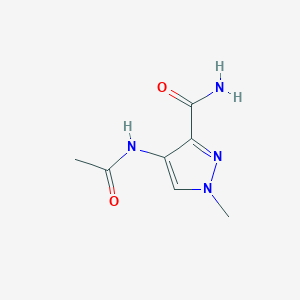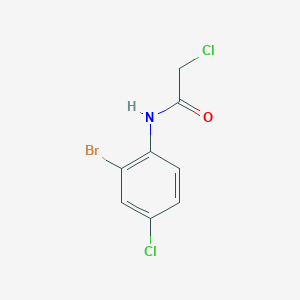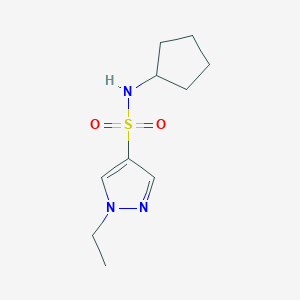
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)-1-methyl-1H-pyrazole-3-carboxamide, also known as AMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide functions as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide disrupts the production of DNA and RNA, leading to cell death in microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide exhibits selective toxicity towards cancer cells and microorganisms, while sparing normal cells. Additionally, 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and modulate the immune system, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, stability, and selectivity towards cancer cells and microorganisms. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development for cancer and inflammatory diseases. Additionally, research on the combination of 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide with other drugs may lead to improved efficacy and reduced side effects.
Synthesemethoden
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with acetic anhydride and ammonia. This process results in the formation of 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Research has shown that 4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
4-acetamido-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)9-5-3-11(2)10-6(5)7(8)13/h3H,1-2H3,(H2,8,13)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUGKTFTXZTVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)

![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)



![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)

